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Compound of Interest

Compound Name: 3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564 Get Quote

An In-depth Technical Guide to 3-(2-Nitrophenoxy)propanoic Acid: Synthesis,

Characterization, and Applications

Abstract
This technical guide provides a comprehensive scientific overview of 3-(2-
Nitrophenoxy)propanoic acid, a molecule of interest for researchers in synthetic chemistry

and drug discovery. While this specific isomer is not extensively documented in commercial

literature, its synthesis, structural properties, and potential applications can be reliably

determined from foundational organic chemistry principles and data from analogous structures.

This document details a robust synthetic pathway via the Williamson ether synthesis, outlines a

complete spectroscopic characterization protocol for structural validation, and discusses

potential applications derived from its constituent functional moieties. The guide is intended for

researchers, scientists, and drug development professionals seeking a practical, in-depth

understanding of this compound.

Introduction and Overview
3-(2-Nitrophenoxy)propanoic acid belongs to the class of phenoxyalkanoic acids,

incorporating a nitroaromatic group. This unique combination of functional groups—a carboxylic

acid, an ether linkage, and a nitro-substituted benzene ring—makes it a versatile chemical

building block. The carboxylic acid provides a handle for further derivatization (e.g., amidation,

esterification), the ether linkage offers metabolic stability compared to an ester, and the ortho-
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nitro-substituted phenyl ring is a well-known pharmacophore and a precursor for synthesizing

other functional groups, such as amines.

Nitroaromatic compounds are integral to a wide range of pharmaceuticals and biologically

active agents, exhibiting antibacterial, anticancer, and anxiolytic properties.[1][2] The insights

provided in this guide are therefore grounded in the established chemistry of these core

functional groups to provide a predictive and reliable framework for laboratory professionals.

Chemical Identity and Physicochemical Properties
The definitive structure of 3-(2-Nitrophenoxy)propanoic acid consists of a propanoic acid

moiety linked to a 2-nitrophenol group via an ether bond at the 3-position of the acid chain.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name
3-(2-nitrophenoxy)propanoic

acid
-

Molecular Formula C₉H₉NO₅ Calculated

Molecular Weight 211.17 g/mol Calculated

Canonical SMILES
C1=CC=C(C(=C1)OCCC(=O)

O)[O-]
-

InChI Key (Predicted) -

CAS Number
Not assigned or readily

available
-

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Rationale / Comparison

Physical State Yellowish crystalline solid
Based on analogs like 3-(4-

nitrophenyl)propanoic acid.[3]

Melting Point 110-120 °C

Interpolated from isomers 2-(2-

nitrophenoxy)propanoic acid

and 3-(2-nitrophenyl)propanoic

acid.[4][5]

pKa ~4.5
Similar to other

phenylpropanoic acids.[6]

LogP ~1.6
Estimated based on structure;

moderate lipophilicity.

Synthesis and Purification
The most logical and efficient route for preparing 3-(2-Nitrophenoxy)propanoic acid is the

Williamson ether synthesis.[7] This classic Sₙ2 reaction involves the nucleophilic attack of a

phenoxide ion on an alkyl halide.[8] For this specific target, the synthesis proceeds in two key

stages: ether formation followed by ester hydrolysis.

Rationale of Synthetic Design
The chosen pathway involves reacting the sodium salt of 2-nitrophenol (the nucleophile) with

an ethyl 3-bromopropanoate (the electrophile). This strategy is superior to the alternative

(reacting a 3-halopropionate with 2-nitrophenoxide) for several reasons:

Nucleophilicity: 2-nitrophenol is readily deprotonated by a mild base to form a potent

phenoxide nucleophile.

Electrophile Choice: Ethyl 3-bromopropanoate is a primary alkyl halide, which is ideal for Sₙ2

reactions and minimizes the risk of competing E2 elimination reactions that can occur with

secondary or tertiary halides.[7]

Protecting Group: The ethyl ester serves as a protecting group for the carboxylic acid,

preventing it from interfering with the base-mediated ether formation step. It is then easily
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removed via hydrolysis.

Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve 2-nitrophenol (1.0 eq) in anhydrous acetone.

Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

Potassium carbonate is a suitable mild base that is strong enough to deprotonate the phenol

but not so strong as to promote side reactions.[9]

Electrophile Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the stirring mixture.

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress can be

monitored by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, filter off the potassium salts and wash with

acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester. This

crude product can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to 3-(2-Nitrophenoxy)propanoic acid

Hydrolysis: Dissolve the crude ethyl 3-(2-nitrophenoxy)propanoate in a mixture of ethanol

and 10% aqueous sodium hydroxide (NaOH) solution.

Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours until the

ester is fully hydrolyzed (monitored by TLC).

Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous

solution with water and wash with diethyl ether to remove any unreacted starting material or

non-acidic impurities.

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold

6M hydrochloric acid (HCl). The product, 3-(2-Nitrophenoxy)propanoic acid, will precipitate

as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove

inorganic salts, and dry under vacuum. The final product can be further purified by

recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram
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Step 1: Ether Formation (S_N2)

Step 2: Hydrolysis

2-Nitrophenol +
Ethyl 3-bromopropanoate

K₂CO₃ (Base)
Acetone (Solvent)

Reflux

Crude Ethyl 3-(2-nitrophenoxy)propanoate

Crude Ethyl Ester

Workup

1. NaOH / EtOH
2. HCl (Acidification)

3-(2-Nitrophenoxy)propanoic acid

Recrystallization

Isolation

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of 3-(2-Nitrophenoxy)propanoic acid.
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Spectroscopic Characterization and Analysis
Structural confirmation of the synthesized product is achieved through a combination of

spectroscopic methods.[10][11] The expected data provides a definitive fingerprint for 3-(2-
Nitrophenoxy)propanoic acid.

Validation Workflow
The process of confirming the chemical identity is a self-validating system where the output of

the synthesis is rigorously tested against predicted analytical data. Discrepancies would

necessitate revisiting the synthesis or purification steps.

Spectroscopic Analysis

Synthesized
Product

¹H & ¹³C NMR

FTIR

Mass Spec

Structural
Confirmation

Predicted
Data

Click to download full resolution via product page

Caption: Logical workflow for the structural validation of the synthesized compound.

Predicted Spectroscopic Data
Table 3: Predicted ¹H NMR Data (in CDCl₃, δ in ppm)
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Chemical Shift
(δ)

Multiplicity Integration Assignment Rationale

~10-12 Broad Singlet 1H -COOH

Deshielded,

exchangeable

acidic proton.

~7.8-8.0 Doublet 1H
Ar-H (ortho to

NO₂)

Strong

deshielding by

the electron-

withdrawing nitro

group.

~7.4-7.6 Triplet 1H
Ar-H (para to

NO₂)

Aromatic proton

signal.

~7.0-7.2 Multiplet 2H
Ar-H (ortho/para

to ether)

Aromatic proton

signals.

~4.3 Triplet 2H -O-CH₂-CH₂-

Protons adjacent

to the

deshielding ether

oxygen.

~2.9 Triplet 2H -CH₂-CH₂-COOH

Protons adjacent

to the carbonyl

group.

Table 4: Predicted Key FTIR and Mass Spectrometry Data
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Technique Feature Predicted Value Assignment

FTIR Broad Stretch 2500-3300 cm⁻¹
O-H stretch of the

carboxylic acid dimer.

Sharp Stretch ~1710 cm⁻¹
C=O stretch of the

carboxylic acid.

Asymmetric Stretch ~1520 cm⁻¹
N-O stretch of the

nitro group.

Symmetric Stretch ~1350 cm⁻¹
N-O stretch of the

nitro group.

Stretch ~1250 cm⁻¹
C-O-C stretch of the

aryl ether.

Mass Spec (EI) Molecular Ion (M⁺) m/z = 211

Corresponds to the

molecular weight of

C₉H₉NO₅.

Potential Applications and Research Directions
The structural motifs within 3-(2-Nitrophenoxy)propanoic acid suggest several avenues for

research and application, particularly in medicinal chemistry and materials science.

Drug Discovery Intermediate: The nitro group is a key feature in many antibacterial drugs.[1]

Furthermore, it can be readily reduced to an amine, opening up a vast chemical space for

creating libraries of new compounds via amide coupling or other amine-based reactions.

These derivatives could be screened for various biological activities.

Anti-inflammatory Agents: Some nitrophenyl derivatives have been investigated as multi-

target anti-inflammatory agents.[12][13] The phenoxypropanoic acid scaffold itself is present

in certain non-steroidal anti-inflammatory drugs (NSAIDs).[9] The combination of these two

features makes this molecule an interesting candidate for development in this area.

Hypoxia-Activated Prodrugs: The nitroaromatic group is a classic trigger for hypoxia-

activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be
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selectively reduced, releasing a cytotoxic agent.[2] This molecule could serve as a

foundational scaffold for such targeted cancer therapies.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2-Nitrophenoxy)propanoic acid is not

available, appropriate handling procedures can be inferred from related compounds.

GHS Hazards (Predicted): Based on analogs, the compound should be treated as harmful if

swallowed, a skin irritant, and a serious eye irritant.[14][15] It may also cause respiratory

irritation.[16]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[17]

Handling: Avoid creating dust. In case of a spill, do not dry sweep. Gently dampen the solid

material and transfer it to a sealed container for disposal.[18]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong bases and oxidizing agents.

Conclusion
3-(2-Nitrophenoxy)propanoic acid is a compound with significant potential as a building block

in medicinal and materials chemistry. This guide provides the necessary technical foundation

for its synthesis and validation. By leveraging the well-established Williamson ether synthesis,

the molecule can be reliably produced in a two-step process. Its structure can be unequivocally

confirmed using a standard suite of spectroscopic techniques, including NMR, FTIR, and Mass

Spectrometry. Its combination of a reducible nitro group, a stable ether linkage, and a versatile

carboxylic acid functional group makes it a promising scaffold for future research, particularly in

the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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